2,6-Bis(3-(9H-carbazol-9-yl)phenyl)pyridine

Catalog No.
S1972934
CAS No.
1013405-24-7
M.F
C41H27N3
M. Wt
561.7
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Bis(3-(9H-carbazol-9-yl)phenyl)pyridine

CAS Number

1013405-24-7

Product Name

2,6-Bis(3-(9H-carbazol-9-yl)phenyl)pyridine

IUPAC Name

9-[3-[6-(3-carbazol-9-ylphenyl)pyridin-2-yl]phenyl]carbazole

Molecular Formula

C41H27N3

Molecular Weight

561.7

InChI

InChI=1S/C41H27N3/c1-5-22-38-32(16-1)33-17-2-6-23-39(33)43(38)30-14-9-12-28(26-30)36-20-11-21-37(42-36)29-13-10-15-31(27-29)44-40-24-7-3-18-34(40)35-19-4-8-25-41(35)44/h1-27H

InChI Key

UFWDOFZYKRDHPB-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=CC(=C4)C5=NC(=CC=C5)C6=CC(=CC=C6)N7C8=CC=CC=C8C9=CC=CC=C97

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=CC(=C4)C5=NC(=CC=C5)C6=CC(=CC=C6)N7C8=CC=CC=C8C9=CC=CC=C97

Bipolar Host Material Properties:

Bipolar host materials possess a unique characteristic: they can efficiently transport both holes (positively charged carriers) and electrons (negatively charged carriers) within the OLED structure. This is achieved by combining two key moieties within the molecule:

  • Electron-donating moiety (carbazole in 26DCzPPy): This part of the molecule facilitates hole injection and transport.
  • Electron-withdrawing moiety (pyridine in 26DCzPPy): This section enables electron injection and transport.

By possessing these dual functionalities, 26DCzPPy eliminates the need for separate hole and electron transporting layers in OLEDs, simplifying device architecture (). This simplification can lead to several advantages in OLED research:

  • Enhanced Device Efficiency

    Bipolar transport in 26DCzPPy allows for more efficient charge recombination within the OLED, leading to improved light output and overall device efficiency ().

  • Lower Driving Voltage

    Due to efficient charge transport, OLEDs utilizing 26DCzPPy can achieve desired brightness at lower operating voltages. This translates to reduced power consumption for the device ().

  • Improved Device Stability

    Research has shown that OLEDs employing 26DCzPPy exhibit good stability characteristics, with some studies demonstrating highly stable color and flexibility ().

2,6-Bis(3-(9H-carbazol-9-yl)phenyl)pyridine is a complex organic compound characterized by its unique molecular structure, which includes two carbazole moieties attached to a pyridine core. Its molecular formula is C41H27N3C_{41}H_{27}N_{3} with a molecular weight of 561.67 g/mol. The compound exhibits notable photophysical properties, making it relevant in various applications, particularly in organic electronics such as organic light-emitting diodes (OLEDs) and thermally activated delayed fluorescence (TADF) devices .

In OLEDs, 26DCzPPy functions as a bipolar host material. Here's how it contributes to light emission:

  • Hole and electron injection: The carbazole units promote the injection of holes (positive charges) into the OLED from the anode [].
  • Charge transport: Both the carbazole and pyridine moieties facilitate the transport of holes and electrons within the device [].
  • Triplet exciton formation: The high triplet energy level of 26DCzPPy allows it to efficiently harvest energy from excitons (excited states) formed upon charge recombination [].
  • Phosphorescence: The harvested triplet energy is then released as light through a process called phosphorescence, leading to the visible emission in OLEDs [].

The chemical behavior of 2,6-Bis(3-(9H-carbazol-9-yl)phenyl)pyridine includes:

  • Oxidation: The compound can undergo oxidation when treated with strong oxidizing agents, leading to the formation of various oxidized derivatives.
  • Reduction: Under specific conditions, it can be reduced using reducing agents, although the exact products of these reactions depend on the reaction conditions .
  • Acylation and Substitution Reactions: The presence of nitrogen in the pyridine ring allows for various acylation and substitution reactions, which can modify its properties for specific applications .

The synthesis of 2,6-Bis(3-(9H-carbazol-9-yl)phenyl)pyridine typically involves:

  • Stepwise Synthesis: Starting from 9H-carbazole, followed by bromination and subsequent coupling reactions to form the biphenyl linkages.
  • Pyridine Formation: The final step involves cyclization to introduce the pyridine ring, often utilizing palladium-catalyzed cross-coupling techniques such as Suzuki or Sonogashira reactions .
  • Purification: The crude product is usually purified using column chromatography or recrystallization methods to obtain high-purity samples suitable for further applications.

2,6-Bis(3-(9H-carbazol-9-yl)phenyl)pyridine has several notable applications:

  • Organic Light-Emitting Diodes (OLEDs): It serves as a host material in OLEDs due to its excellent charge transport properties and high triplet energy levels.
  • Thermally Activated Delayed Fluorescence Devices: Its unique structure allows for efficient exciton harvesting and light emission in TADF systems .
  • Photonic Devices: The compound's photophysical properties make it suitable for use in various photonic applications.

Interaction studies involving 2,6-Bis(3-(9H-carbazol-9-yl)phenyl)pyridine often focus on its role in electronic devices. Research indicates that the compound can effectively manage triplet energy states and enhance charge transport properties when incorporated into device architectures. This leads to improved efficiency and stability in OLEDs and TADF devices .

Several compounds share structural similarities with 2,6-Bis(3-(9H-carbazol-9-yl)phenyl)pyridine. Here are some notable examples:

Compound NameStructureUnique Features
2,6-Bis(N-carbazolyl)pyridineStructureLacks phenyl substituents but retains similar electronic properties.
4,4'-Bis(carbazol-9-yl)biphenylStructureExhibits high thermal stability but different charge transport characteristics.
N,N'-Diphenyl-N,N'-bis(3-(carbazol-9-yl))benzeneStructureEnhanced light emission due to additional phenyl groups but lower triplet energy levels.

The uniqueness of 2,6-Bis(3-(9H-carbazol-9-yl)phenyl)pyridine lies in its combination of two distinct phenyl-coupled carbazole units with a pyridine core, providing it with superior electronic properties suitable for advanced optoelectronic applications compared to other similar compounds.

XLogP3

10.3

Dates

Modify: 2023-08-16

Explore Compound Types